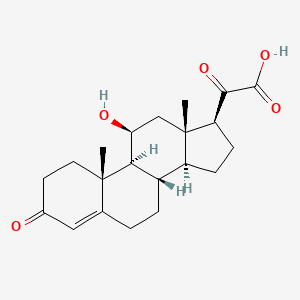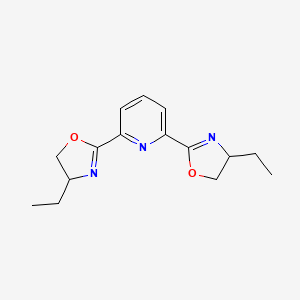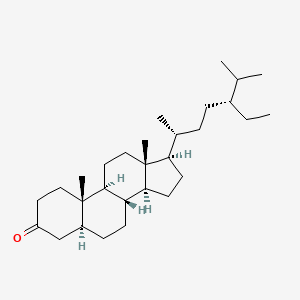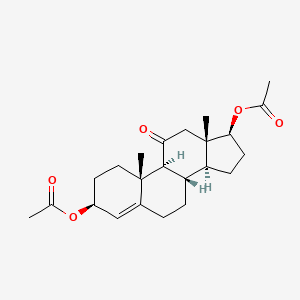
Hdopa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11β-Hydroxy-3,20-dioxopregn-4-en-21-oic acid (Hdopa) is a steroidal compound identified as a biomarker for the activation of peroxisome proliferator-activated receptor alpha (PPARα). This compound is involved in various metabolic pathways and has been studied for its role in energy homeostasis and immune regulation .
Preparation Methods
Hdopa can be synthesized from corticosterone through a series of oxidative reactions. The synthetic route involves the sequential oxidation of corticosterone at carbon 21, leading to the formation of this compound. The reaction conditions typically involve the use of hepatic cytochromes P450, aldehyde dehydrogenase (ALDH3A2), and 21-hydroxysteroid dehydrogenase (AKR1C18)
Chemical Reactions Analysis
Hdopa undergoes various chemical reactions, including:
Oxidation: The formation of this compound itself is an oxidative process involving the conversion of corticosterone.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, depending on the reagents used.
Common reagents and conditions for these reactions include cytochrome P450 enzymes, aldehyde dehydrogenases, and specific dehydrogenases . The major products formed from these reactions include Dhopa and other related steroidal compounds.
Scientific Research Applications
Hdopa has several scientific research applications:
Mechanism of Action
Hdopa exerts its effects through the activation of PPARα, a nuclear receptor involved in lipid metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA elements in the promoter regions of target genes . This binding leads to the transcription of genes involved in lipid, glucose, and amino acid homeostasis. The molecular targets and pathways involved include hepatic cytochromes P450, aldehyde dehydrogenases, and specific dehydrogenases .
Comparison with Similar Compounds
Hdopa is similar to other steroidal compounds such as corticosterone and Dhopa. its unique role as a biomarker for PPARα activation sets it apart. Similar compounds include:
Corticosterone: The precursor to this compound, involved in various metabolic pathways.
Dhopa: A reduced form of this compound, also involved in PPARα activation.
This compound’s uniqueness lies in its specific role in the oxidative pathway leading to the activation of PPARα and its subsequent effects on energy homeostasis and immune regulation .
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C21H28O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-17,23H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,20-,21-/m0/s1 |
InChI Key |
JBTKFLIEKACQQE-VHKLNFGVSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)C(=O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)






![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)

![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)

![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)

